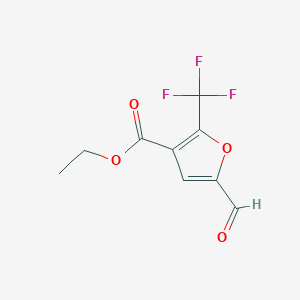
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of furoic acid, characterized by the presence of a formyl group at the 5-position and a trifluoromethyl group at the 2-position, with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate typically involves the esterification of 3-furoic acid derivatives. One common method is the reaction of 3-furoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Furoic acid, 5-carboxy-2-trifluoromethyl-, ethyl ester
Reduction: 3-Furoic acid, 5-hydroxymethyl-2-trifluoromethyl-, ethyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug design and development, as it can modulate the activity of target enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Furoic acid, 5-formyl-2-methyl-, ethyl ester
- 3-Furoic acid, 5-formyl-2-chloromethyl-, ethyl ester
- 3-Furoic acid, 5-formyl-2-bromomethyl-, ethyl ester
Uniqueness
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a pharmacologically active compound compared to its non-fluorinated analogs.
Propriétés
Numéro CAS |
17515-79-6 |
|---|---|
Formule moléculaire |
C9H7F3O4 |
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3 |
Clé InChI |
GGAGOWASDNUXJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Key on ui other cas no. |
17515-79-6 |
Synonymes |
3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















